molecular formula C31H23N6Na3O11S3 B13747249 Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate CAS No. 28706-19-6

Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate

Cat. No.: B13747249
CAS No.: 28706-19-6
M. Wt: 820.7 g/mol
InChI Key: ANYFCNHZKDSDER-UHFFFAOYSA-K
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Description

Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate is an organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

The synthesis of Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate involves multiple steps. The process typically starts with the diazotization of 2-methoxy-4-aminobenzenesulfonic acid, followed by coupling with 3-sulphonatophenylamine. The resulting intermediate is then further reacted with o-toluidine and naphthalene-1,5-disulphonic acid under controlled conditions to form the final product .

Chemical Reactions Analysis

Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfonated aromatic compounds.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of azo bonds and formation of amines.

Scientific Research Applications

Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, thereby exerting its effects. The compound’s ability to form stable complexes with various substrates is a key aspect of its mechanism .

Comparison with Similar Compounds

Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate can be compared with other similar compounds such as:

Properties

CAS No.

28706-19-6

Molecular Formula

C31H23N6Na3O11S3

Molecular Weight

820.7 g/mol

IUPAC Name

trisodium;3-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C31H26N6O11S3.3Na/c1-18-13-19(9-11-26(18)37-36-22-15-25-24(30(17-22)51(45,46)47)7-4-8-29(25)50(42,43)44)32-31(38)33-27-12-10-21(16-28(27)48-2)35-34-20-5-3-6-23(14-20)49(39,40)41;;;/h3-17H,1-2H3,(H2,32,33,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3

InChI Key

ANYFCNHZKDSDER-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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